N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide
Overview
Description
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an ethyl group and a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-ethylphenylamine with 2-formylphenol to form an intermediate Schiff base.
Acylation: The intermediate Schiff base is then acylated using acetic anhydride to yield the final product, this compound.
The reaction conditions generally include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (around 50-60°C).
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-(4-ethylphenyl)-2-(2-carboxyphenoxy)acetamide.
Reduction: N-(4-ethylphenyl)-2-(2-hydroxyphenoxy)acetamide.
Substitution: N-(4-ethylphenyl)-2-(2-nitrophenoxy)acetamide (in the case of nitration).
Scientific Research Applications
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and ethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-(2-formylphenoxy)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(4-ethylphenyl)-2-(2-carboxyphenoxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide is unique due to the presence of both the ethyl and formyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(2-formylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-13-7-9-15(10-8-13)18-17(20)12-21-16-6-4-3-5-14(16)11-19/h3-11H,2,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEYQGOZNQMAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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